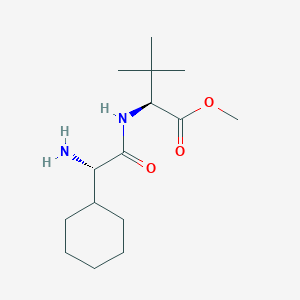
(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate is a chiral compound with potential applications in various scientific fields. Its unique structure, featuring a cyclohexyl group and a dimethylbutanoate moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting (S)-2-amino-2-cyclohexylacetic acid with (S)-3,3-dimethylbutanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amide functionalities, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-methyl 2-(®-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate: The enantiomer of the compound, with similar but distinct biological activities.
Cyclohexylamine derivatives: Compounds with a cyclohexylamine moiety, used in various chemical and pharmaceutical applications.
Dimethylbutanoate esters: Esters of dimethylbutanoic acid, with applications in organic synthesis and materials science.
Uniqueness
(S)-methyl 2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoate is unique due to its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Eigenschaften
Molekularformel |
C15H28N2O3 |
|---|---|
Molekulargewicht |
284.39 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2-amino-2-cyclohexylacetyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)12(14(19)20-4)17-13(18)11(16)10-8-6-5-7-9-10/h10-12H,5-9,16H2,1-4H3,(H,17,18)/t11-,12+/m0/s1 |
InChI-Schlüssel |
WXKRLAHAHZMIHW-NWDGAFQWSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)[C@H](C1CCCCC1)N |
Kanonische SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


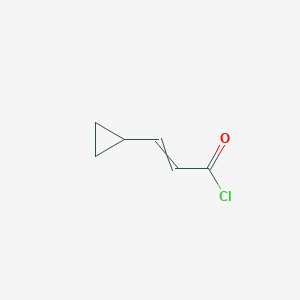
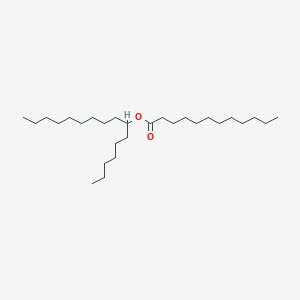
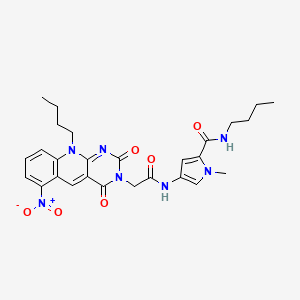

![2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14242917.png)
![Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]-](/img/structure/B14242920.png)
oxo-lambda~5~-phosphane](/img/structure/B14242922.png)
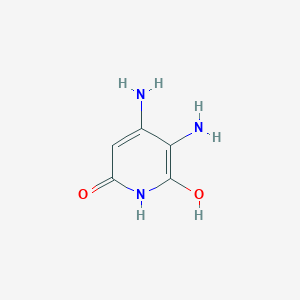

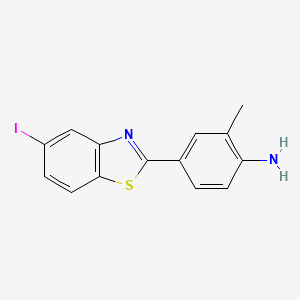
![[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate](/img/structure/B14242934.png)
![{2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid](/img/structure/B14242935.png)


